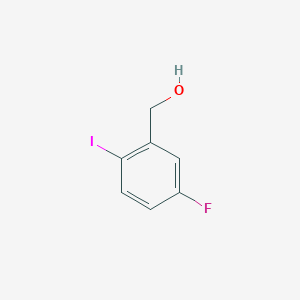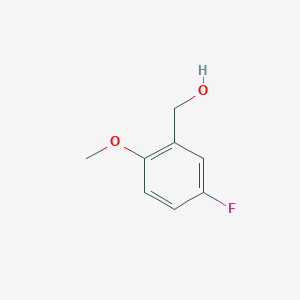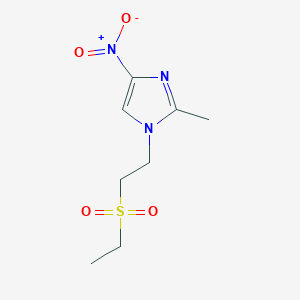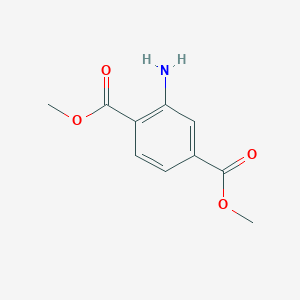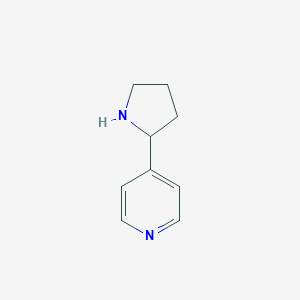
(6-Chloropyridazin-3-yl)methanol
Descripción general
Descripción
“(6-Chloropyridazin-3-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It has an average mass of 143.571 Da and a monoisotopic mass of 143.013794 Da .
Synthesis Analysis
The synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, a compound related to “(6-Chloropyridazin-3-yl)methanol”, has been reported . The compound was synthesized by the reaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloro-pyridazin-3-yl)benzohydrazide .Molecular Structure Analysis
The molecular structure of “(6-Chloropyridazin-3-yl)methanol” consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(6-Chloropyridazin-3-yl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 276.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 121.2±23.2 °C .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
It is used in the synthesis of new chemical entities, such as 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, which have potential applications in various fields including medicinal chemistry .
Antimicrobial and Anticancer Activities
Transition metal complexes derived from this compound have been studied for their antimicrobial and anticancer properties, indicating its use in pharmaceutical research .
Chemical Sensing
A reversible colorimetric chemosensor was synthesized for the detection of fluoride ions, showcasing its application in environmental monitoring and safety .
Direcciones Futuras
The potential applications of pyrazolines, which include compounds like “(6-Chloropyridazin-3-yl)methanol”, are vast and ever-growing . They have yet to make in-roads into real-life applications, but their exciting electronic properties and potential for dynamic applications suggest they could revolutionize various fields .
Propiedades
IUPAC Name |
(6-chloropyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWRIXKPAGUARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608668 | |
| Record name | (6-Chloropyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridazin-3-yl)methanol | |
CAS RN |
1011487-94-7 | |
| Record name | (6-Chloropyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

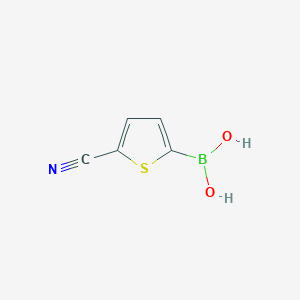
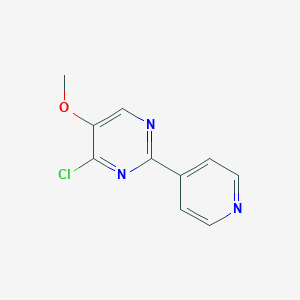
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)

